3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-24-18)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIHCOKVCHXGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiazepane ring can be formed through the reaction of a chlorophenyl-substituted amine with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis or flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazepane ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane
N-(4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
- Molecular Formula : C₂₀H₂₀ClN₂O₂S
- Molecular Weight : 403.9 g/mol
- Key Differences : Incorporates an acetamide group instead of benzonitrile.
4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
- Molecular Formula : C₁₉H₂₀N₂O₂S₂
- Molecular Weight : 396.5 g/mol
- Key Differences : Substitutes the chlorophenyl group with an o-tolyl group and introduces a sulfonyl linker.
- Biological Activity : Sulfonyl groups enhance solubility and protein-binding affinity, relevant for kinase inhibition studies .
Functional Analogues
3-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
- Molecular Formula: C₂₁H₁₈FNO₃S
- Molecular Weight : 383.44 g/mol
- Key Differences: Replaces chlorine with fluorine and adds a chromenone core.
- Biological Activity: Chromenone enhances fluorescence properties, useful in cellular imaging and apoptosis studies .
4-(5-Bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane
- Molecular Formula: C₁₆H₁₅BrClNO₂S
- Molecular Weight : 400.72 g/mol
- Key Differences : Bromofuran-carbonyl group replaces benzonitrile.
Q & A
Q. What are the recommended synthetic routes for 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the thiazepane ring via cyclization of a thiol-containing precursor with a chlorophenyl group.
- Step 2 : Introduction of the benzoyl group through acylation or coupling reactions.
- Step 3 : Final functionalization with the benzonitrile moiety.
Optimization strategies include using catalysts (e.g., palladium for cross-coupling) and controlling reaction parameters (e.g., temperature: 80–100°C, inert atmosphere). Yield improvements are achieved via HPLC purification and spectroscopic validation (NMR, MS) .
Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- X-ray Crystallography : Resolves crystal structure and bond angles (if crystalline derivatives are available) .
- HPLC : Purity assessment (>95% recommended for biological assays).
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Apoptosis Induction : Flow cytometry for Annexin V/PI staining .
- Target Identification : Kinase profiling or thermal shift assays to identify potential enzyme targets (e.g., kinases involved in signaling pathways).
Advanced Research Questions
Q. How can computational modeling predict binding affinities and target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). Parameters include exhaustiveness = 32, grid box centered on active sites .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, benzonitrile) and compare docking scores to optimize affinity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Replicate Assays : Use standardized protocols (e.g., identical cell lines, serum-free conditions).
- Purity Verification : Re-analyze compound purity via HPLC and NMR.
- Orthogonal Assays : Confirm apoptosis via caspase-3 activation assays if initial results rely solely on MTT .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations.
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
- Blood-Brain Barrier (BBB) Permeability : Predict via PAMPA-BBB assay or computational models like SwissADME .
Q. What approaches are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify the chlorophenyl group (e.g., replace with fluorophenyl) or benzonitrile (e.g., replace with carboxylate).
- Biological Testing : Compare IC values across analogs to identify critical substituents.
- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
